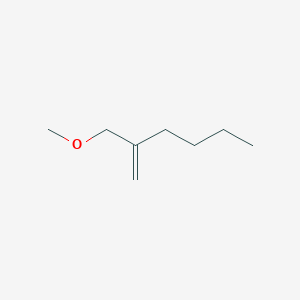

2-(Methoxymethyl)hex-1-ene

Description

2-(Methoxymethyl)hex-1-ene (C₈H₁₄O) is an α-alkene derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the second carbon of a six-carbon chain. Its structure combines the reactivity of a terminal double bond with the electron-donating effects of the ether group, influencing its physical and chemical behavior. The methoxymethyl group enhances polarity compared to unsubstituted alkenes, likely increasing boiling points and solubility in polar solvents.

Properties

CAS No. |

50965-95-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-(methoxymethyl)hex-1-ene |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(2)7-9-3/h2,4-7H2,1,3H3 |

InChI Key |

IBWBAMJTEWEZPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of hex-1-ene with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)hex-1-ene undergoes various chemical reactions, including:

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-(Methoxymethyl)hexane.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, osmium tetroxide for dihydroxylation.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride as a base for deprotonation, followed by nucleophiles such as halides or amines.

Major Products

Epoxides: Formed through epoxidation reactions.

Diols: Produced via dihydroxylation.

Alkanes: Resulting from hydrogenation of the double bond.

Scientific Research Applications

2-(Methoxymethyl)hex-1-ene finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)hex-1-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, during oxidation reactions, the compound’s double bond acts as a nucleophile, reacting with electrophilic oxidizing agents to form epoxides or diols. In biological systems, the methoxymethyl group may enhance the compound’s solubility and facilitate its interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

- 1-(Methoxymethyl)hex-1-ene: Positional isomerism shifts the substituent to the first carbon.

- 2-Methylhex-3-ene (C₇H₁₄): A non-ether-containing isomer (). Its lower molecular weight (98.19 g/mol vs. 126.2 g/mol for 2-(Methoxymethyl)hex-1-ene) results in a lower boiling point (~90°C vs. ~150°C estimated). Gas chromatography (GC) analysis would differentiate them via retention times: this compound’s higher polarity and molecular weight may delay elution compared to 2-methylhex-3-ene .

Alkenes with Ether Substituents

- The absence of a methoxymethyl group also decreases polarity, lowering boiling points compared to this compound.

Functional Group Variants

- 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂, MEM chloride; ): Shares a methoxymethyl motif but replaces the alkene with a chlorine atom. MEM chloride’s electrophilic chlorine enables nucleophilic substitution reactions, making it a versatile protecting group in organic synthesis. In contrast, this compound participates in addition reactions (e.g., hydrohalogenation) due to its double bond .

- Hexan-2-one (C₆H₁₂O; ): A ketone with comparable molecular weight (100.16 g/mol). Its carbonyl group confers higher boiling points (127°C) and distinct reactivity, such as oxidation to carboxylic acids. Unlike this compound, Hexan-2-one lacks alkene reactivity but is widely used as a solvent .

Data Tables

Research Findings

- Reactivity: The methoxymethyl group in this compound enhances electron density at the double bond, favoring electrophilic additions (e.g., bromination) over non-substituted alkenes. Steric hindrance from the substituent may slow reaction kinetics compared to simpler alkenes.

- Analytical Differentiation : GC-MS can distinguish this compound from structural isomers via retention time shifts caused by polarity and molecular weight differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.